![molecular formula C16H11ClF6N2O B2862046 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide CAS No. 478063-77-3](/img/structure/B2862046.png)

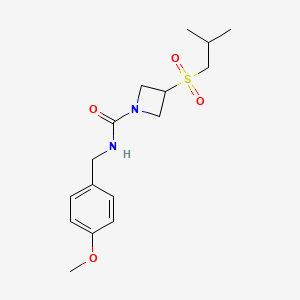

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

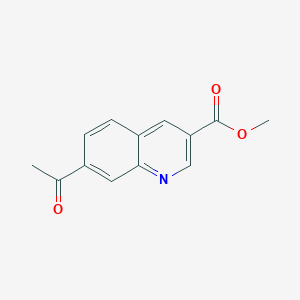

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of similar compounds includes three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving similar compounds are generally characterized by the exchange of chlorine and fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by their distinctive physical–chemical properties, which are thought to be due to the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications

Synthesis and Chemical Reactions

- Intramolecular cyclization of acetamide derivatives leads to the formation of pyridin-2(1H)-ones, which have applications in the synthesis of heterocyclic compounds with potential biological activity (Savchenko et al., 2020).

- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs show their potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their application in renewable energy technologies (Mary et al., 2020).

- The evaluation of N-substituted acetamides as corrosion inhibitors demonstrates their potential application in protecting metals from corrosion, which is crucial in industrial and environmental contexts (Yıldırım & Cetin, 2008).

Biological and Pharmacological Applications

- Certain acetamide derivatives are explored for their antimicrobial activities, providing insights into the development of new antibacterial and antifungal agents (Gouda et al., 2010).

- The synthesis and evaluation of new long alkyl side chain acetamide derivatives as corrosion inhibitors showcase their potential industrial applications in preventing metal degradation (Yıldırım & Cetin, 2008).

Material Science Applications

- Research on soluble polyimides derived from polycondensation of specific acetamide derivatives with aromatic dianhydrides reveals their excellent solubility and thermal stability, making them suitable for high-performance polymer applications (Zhang et al., 2007).

Environmental Science Applications

- The application of specific acetamide derivatives in the synthesis of compounds with potential use as fungicides, such as fluazinam, highlights their role in agricultural chemistry and pest control (Jeon et al., 2013).

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may be involved in a variety of biochemical processes .

Pharmacokinetics

The presence of multiple fluorine atoms in the molecule suggests that it may have high lipophilicity, which could potentially enhance its bioavailability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF6N2O/c17-12-5-11(16(21,22)23)8-24-13(12)6-14(26)25-7-9-2-1-3-10(4-9)15(18,19)20/h1-5,8H,6-7H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLAYBNIFQVRCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)

![2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2861975.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2861977.png)

![(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2861981.png)

![Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2861982.png)